An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate
An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a compound of interest in synthetic organic chemistry. Given the limited direct literature on this specific molecule, this guide leverages expert knowledge of chemical principles and data from structurally analogous compounds to provide a robust predictive profile. We will delve into its proposed synthesis, predicted physicochemical properties, expected reactivity, and potential applications, offering field-proven insights into its chemical nature.
Introduction and Molecular Structure
Methyl 2-cyano-3-nitrobenzoate is a substituted aromatic compound featuring a methyl ester, a cyano group, and a nitro group attached to a benzene ring. The strategic placement of these functional groups—an electron-withdrawing nitro group and cyano group ortho and meta to the methyl ester, respectively—suggests a molecule with unique electronic properties and significant potential as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds and novel pharmaceutical scaffolds.
The IUPAC name for this compound is methyl 2-cyano-3-nitrobenzoate. Its chemical structure is as follows:
Molecular Formula: C₉H₆N₂O₄
Molecular Weight: 206.16 g/mol
Predicted Physicochemical Properties
Due to the absence of extensive experimental data for Methyl 2-cyano-3-nitrobenzoate, the following properties are predicted based on data from structurally similar compounds, such as methyl 2-methyl-3-nitrobenzoate and various isomers of methyl nitrobenzoate.[1][2][3] These values should be considered estimates pending experimental verification.
| Property | Predicted Value | Notes |
| Physical State | Light yellow to white crystalline solid | Based on analogous nitroaromatic compounds.[1][3][4] |
| Melting Point | 147-151 °C | Estimated based on related structures.[5] |
| Boiling Point | >300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., acetone, chloroform, methanol).[3] | The polar functional groups suggest some solubility in polar organic solvents. |
| Density | ~1.4 g/cm³ | Estimated based on similar substituted benzoates.[3] |
Proposed Synthesis Methodology
A direct, one-pot synthesis of Methyl 2-cyano-3-nitrobenzoate is not readily found in the literature. Therefore, a multi-step synthetic pathway is proposed, starting from a commercially available precursor. The following protocol is a hypothetical, yet chemically sound, approach designed to be self-validating at each step through standard analytical techniques (TLC, NMR, MS).
Proposed Synthetic Workflow
Step-by-Step Experimental Protocol
Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-amino-3-nitrobenzoate (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
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Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred reaction mixture. The addition should be slow enough to prevent the temperature from rising above 5 °C.
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Monitoring: The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Rationale: The diazotization reaction converts the primary amino group into a good leaving group (N₂), which is essential for the subsequent nucleophilic substitution.[6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
Step 2: Sandmeyer Reaction for Cyanation
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Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
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Substitution: Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. A vigorous evolution of nitrogen gas should be observed.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
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Workup and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The use of a copper(I) cyanide catalyst is standard for this transformation.
Expected Reactivity and Chemical Profile
The reactivity of Methyl 2-cyano-3-nitrobenzoate is governed by its three functional groups. The nitro and cyano groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Key Reaction Pathways
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).[3] This would yield Methyl 2-cyano-3-aminobenzoate, a valuable intermediate for the synthesis of nitrogen-containing heterocycles.
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Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-cyano-3-nitrobenzoic acid) under either acidic or basic conditions.
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Nucleophilic Aromatic Substitution: The presence of the strongly deactivating nitro group could allow for nucleophilic aromatic substitution at positions activated by it, although the positions on this specific molecule are sterically hindered.
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Cyclization Reactions: The resulting Methyl 2-cyano-3-aminobenzoate from the reduction of the nitro group is a prime candidate for intramolecular cyclization reactions to form various heterocyclic ring systems, which are prevalent in medicinal chemistry.
Potential Applications in Research and Drug Development
While specific applications for Methyl 2-cyano-3-nitrobenzoate are not yet documented, its structural motifs suggest significant potential in several areas of chemical research and development:
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Intermediate for Active Pharmaceutical Ingredients (APIs): Analogous compounds, such as Methyl 2-methyl-3-nitrobenzoate, are used as intermediates in the synthesis of important drugs like Lenalidomide, an anticancer agent.[1] The functional groups in Methyl 2-cyano-3-nitrobenzoate make it a plausible precursor for novel APIs.
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Synthesis of Heterocyclic Compounds: The vicinal cyano and (potentially reduced) amino groups on the aromatic ring provide a versatile handle for the construction of fused heterocyclic systems, such as quinazolines and benzodiazepines, which are common scaffolds in drug discovery.
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Materials Science: Nitroaromatic compounds have been explored for their potential in organic electronics.[3] The electronic properties of Methyl 2-cyano-3-nitrobenzoate could be of interest in the development of new organic materials.
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Probe for Mechanistic Studies: As a multifunctional aromatic compound, it could be used in studies of reaction mechanisms, particularly in nucleophilic aromatic substitution and the electronic effects of multiple substituents on reaction rates and regioselectivity.
Safety and Handling
As with all nitroaromatic compounds, Methyl 2-cyano-3-nitrobenzoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][7] It is expected to be a skin and eye irritant.[2] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents.[4]
Conclusion
Methyl 2-cyano-3-nitrobenzoate represents a molecule with considerable, albeit largely unexplored, potential in synthetic chemistry. This guide provides a foundational understanding of its predicted properties, a plausible and detailed synthetic route, and its likely chemical reactivity. It is our hope that this technical overview will serve as a valuable resource for researchers and scientists looking to explore the utility of this compound in their own work, from novel synthetic methodologies to the development of next-generation pharmaceuticals and materials.
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